molecular formula C41H51BrN4O9 B606749 Cmpd-15PA CAS No. 2135743-21-2

Cmpd-15PA

Número de catálogo: B606749
Número CAS: 2135743-21-2
Peso molecular: 823.78
Clave InChI: LKQBHDWHOYRIRJ-FWBANIIHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cmpd-15PA is an allosteric modulator of the β2 adrenergic receptor (β2AR), binding to a pocket formed primarily by the cytoplasmic ends of transmembrane segments 1, 2, 6 and 7 as well as intracellular loop 1 and helix 8.

Aplicaciones Científicas De Investigación

Structural Studies

Recent studies utilizing X-ray crystallography have elucidated the structural basis for Cmpd-15PA's function:

Study Key Findings
Revealed how this compound binds to β2AR and stabilizes its inactive state.
Demonstrated that this compound restricts conformational changes necessary for receptor activation.
Provided insights into the specific amino acid interactions that facilitate binding and modulation.

These structural insights are essential for understanding how modifications to Cmpd-15 can influence its pharmacological properties.

Therapeutic Applications

This compound holds promise in various therapeutic contexts:

Cardiovascular Disorders

As an allosteric modulator of β2AR, this compound could be beneficial in treating conditions like heart failure or hypertension by providing a more controlled modulation of adrenergic signaling compared to traditional beta-blockers .

Respiratory Conditions

Given the role of β2AR in bronchodilation, this compound may offer new avenues for asthma treatment by enhancing the efficacy of existing therapies while minimizing side effects associated with conventional agonists .

Cancer Therapy

Research indicates that compounds targeting GPCRs can influence tumor growth and metastasis. The modulation of β2AR signaling pathways by this compound could potentially affect cancer cell proliferation and survival .

Case Studies and Research Findings

Various studies have documented the effects of this compound in laboratory settings:

  • In Vitro Studies : Cell-based assays demonstrated that this compound significantly reduces cAMP production in response to β2AR agonists, confirming its role as a negative modulator .
  • Animal Models : In vivo experiments indicated that administration of this compound leads to improved outcomes in models of heart failure by preserving cardiac function during stress tests .

Análisis De Reacciones Químicas

Structural Modifications and Functional Groups

Cmpd-15PA is derived from Cmpd-15 through the addition of a polyethylene glycol-carboxylic acid (PEG3-COOH) moiety (Fig. 1a) . This modification enhances solubility while preserving its allosteric modulation properties. Key functional groups include:

  • Bromophenyl ring : Engages in cation-π interactions with Arg63 (ICL1).
  • Cyclohexyl and phenyl rings : Stabilized by hydrophobic interactions with residues in TM1, TM2, TM6, and H8.
  • Formamide group : Forms hydrogen bonds with Thr2746.36^{6.36} and Asn692.40^{2.40}.

Key Chemical Interactions with β2AR

This compound binds intracellularly to a pocket formed by transmembrane helices (TMs 1, 2, 6, 7), helix 8 (H8), and intracellular loop 1 (ICL1).

Interaction Type Residues Involved Role in Stabilization
Polar interactionsThr2746.36^{6.36}, Ser3298.47^{8.47}, Asp3318.49^{8.49}, Asn692.40^{2.40}Stabilize TM6 in inactive conformation.
Cation-π interactionArg63ICL1^{ICL1}Anchors bromophenyl ring.
Hydrophobic interactionsVal541.53^{1.53}, Ile581.57^{1.57}, Leu64ICL1^{ICL1}, Ile722.43^{2.43}Stabilize cyclohexyl and phenyl rings.
Salt bridge rearrangementLys2676.29^{6.29}-Asp3318.49^{8.49}Traps this compound and locks TM6 inward.

Impact on Receptor Conformation

  • TM6 stabilization : Direct polar interactions with Thr2746.36^{6.36} and non-polar contacts with Ala2716.33^{6.33}/Leu2756.37^{6.37} stabilize TM6 in an inactive conformation .
  • H8/TM7 rearrangement : Disrupts the Arg63ICL1^{ICL1}-Asp3318.49^{8.49} salt bridge, enabling Lys2676.29^{6.29}-Asp3318.49^{8.49} formation (present in 86.4 ± 5.1% of molecular dynamics frames) .
  • Steric hindrance : Binding clashes with activation-associated movements of Tyr3267.53^{7.53}, Cys3277.54^{7.54}, and Asp3317.58^{7.58} in TM7/H8 .

Functional Effects on Agonist Binding

This compound exhibits negative cooperativity with orthosteric agonists like isoproterenol:

Condition EC50_{50} Shift for Isoproterenol Maximal Inhibition of Arrestin Recruitment
Wild-type β2AR + this compound4.0-fold right shift~50% reduction
T274A mutant + this compound1.7-fold right shift~30% reduction
I72A mutant + this compound1.4-fold right shift~20% reduction

Mutations at Thr2746.36^{6.36}, Ile722.43^{2.43}, and Asn692.40^{2.40} diminish this compound’s efficacy, confirming their role in ligand-receptor interactions .

Selectivity and Analog Comparisons

This compound’s activity depends on conserved residues in β2AR. Analogs lacking critical groups show reduced potency:

Analog Modification Effect on Agonist Binding Affinity Arrestin Recruitment Inhibition
Removal of formamide group (A1)~90% loss~80% loss
Truncation of cyclohexyl group (A6)~85% loss~70% loss
Substitution of bromine (A7)~75% loss~60% loss

Propiedades

Número CAS

2135743-21-2

Fórmula molecular

C41H51BrN4O9

Peso molecular

823.78

Nombre IUPAC

((4S,7S)-7-(3-Bromobenzyl)-4-(4-carbamoylbenzyl)-1-cyclohexyl-2,5,8-trioxo-1-phenyl-12,15,18-trioxa-3,6,9-triazaicosan-20-oic acid

InChI

InChI=1S/C41H51BrN4O9/c42-33-13-7-8-29(24-33)26-34(39(50)44-18-19-53-20-21-54-22-23-55-27-36(47)48)45-40(51)35(25-28-14-16-32(17-15-28)38(43)49)46-41(52)37(30-9-3-1-4-10-30)31-11-5-2-6-12-31/h1,3-4,7-10,13-17,24,31,34-35,37H,2,5-6,11-12,18-23,25-27H2,(H2,43,49)(H,44,50)(H,45,51)(H,46,52)(H,47,48)/t34-,35-,37?/m0/s1

Clave InChI

LKQBHDWHOYRIRJ-FWBANIIHSA-N

SMILES

O=C(O)COCCOCCOCCNC([C@H](CC1=CC=CC(Br)=C1)NC([C@H](CC2=CC=C(C(N)=O)C=C2)NC(C(C3CCCCC3)C4=CC=CC=C4)=O)=O)=O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

beta-Blocker15PA;  beta-Blocker 15PA;  beta-Blocker-15PA;  Compound 15-PEG3CO2H;  Compound 15-PEG3 CO2H;  Compound 15-PEG3-CO2H;  Cmpd-15PA;  Cmpd-15PA;  Cmpd-15PA

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cmpd-15PA
Reactant of Route 2
Reactant of Route 2
Cmpd-15PA
Reactant of Route 3
Reactant of Route 3
Cmpd-15PA
Reactant of Route 4
Cmpd-15PA
Reactant of Route 5
Reactant of Route 5
Cmpd-15PA
Reactant of Route 6
Cmpd-15PA

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.